Medicinal chemists often struggle with high lipophilicity and poor pharmacokinetic profiles in piperidine-containing leads. 6-Azaspiro[2.5]octane (CAS 872-64-0) solves this as a rigid spirocyclic bioisostere, reducing logD and enhancing metabolic stability. Key advantages:
Supplied with rigorous QC and global logistics.
6-Azaspiro[2.5]octane is a saturated, spirocyclic secondary amine featuring a piperidine ring fused with a cyclopropane ring at the C4 position. This structure is increasingly utilized in drug discovery as a bioisosteric replacement for common motifs like piperidine or morpholine. Its primary procurement value lies in its ability to introduce a rigid, three-dimensional (3D) framework into drug candidates, which can significantly influence key pharmaceutical properties such as solubility, metabolic stability, and receptor binding geometry compared to simpler, non-spirocyclic or alternative spirocyclic amines.
Replacing 6-Azaspiro[2.5]octane with seemingly similar building blocks like piperidine or other spirocyclic amines (e.g., azaspiro[3.3]heptanes) is a critical design choice, not a simple substitution. The unique spiro[2.5]octane scaffold imparts a distinct conformational rigidity and alters fundamental physicochemical properties. For instance, the introduction of a spiro-center can significantly lower lipophilicity (LogD) and modulate basicity (pKa) in ways that flat, flexible rings like piperidine cannot replicate. These changes directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making direct substitution unsuitable for lead optimization campaigns where precise property control is required.
Computational models predict that 6-Azaspiro[2.5]octane possesses a lower lipophilicity (XlogP) compared to the commonly used secondary amine, piperidine. The predicted XlogP for 6-Azaspiro[2.5]octane is 1.3, whereas piperidine's measured octanol/water partition coefficient (logPoct/wat) is higher, indicating greater lipophilicity. This difference is significant in medicinal chemistry, where reducing lipophilicity is a key strategy to improve a drug candidate's solubility and overall ADME properties.
| Evidence Dimension | Predicted Lipophilicity (XlogP / logP) |
| Target Compound Data | XlogP = 1.3 |
| Comparator Or Baseline | Piperidine: logPoct/wat values are generally higher (reported values vary, but consistently higher than 1.3) |
| Quantified Difference | Lower predicted lipophilicity |
| Conditions | Computational prediction (XlogP for target) vs. experimental data for comparator. |
Selecting this compound allows for the strategic reduction of lipophilicity in a lead series, potentially improving aqueous solubility and reducing off-target toxicity.
While 6-Azaspiro[2.5]octane (free base, CAS 872-64-0) is a liquid, its corresponding hydrochloride salt (CAS 1037834-62-0) is a solid. This provides a significant procurement and handling advantage for applications where precise weighing, storage stability, and avoidance of volatile liquids are paramount. The solid salt form is often preferred for library synthesis, high-throughput screening (HTS) compound management, and initial reaction setups, while the liquid free base is procured for specific reaction types (e.g., nucleophilic substitutions) where the deprotonated amine is required.
| Evidence Dimension | Physical Form |
| Target Compound Data | Liquid (as free base) |
| Comparator Or Baseline | 6-Azaspiro[2.5]octane hydrochloride: Solid |
| Quantified Difference | Different physical states (Liquid vs. Solid) |
| Conditions | Standard temperature and pressure. |
Allows the buyer to select the optimal physical form for their specific workflow, improving weighing accuracy, handling safety, and long-term storage stability by choosing the solid salt.
6-Azaspiro[2.5]octane is supplied as a secondary amine, making it immediately available for a wide range of common synthetic transformations without requiring a deprotection step. This is a direct process advantage over precursors that are supplied with protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). For example, its direct use in reductive aminations, amide couplings, or nucleophilic aromatic substitution reactions saves synthetic steps, reduces waste, and can improve overall yield compared to a workflow requiring initial deprotection of a protected analog.
| Evidence Dimension | Synthetic Steps Required |
| Target Compound Data | 0 (Direct use) |
| Comparator Or Baseline | N-Boc or N-Cbz protected spiroamines: 1 (Deprotection step required) |
| Quantified Difference | Saves one synthetic step |
| Conditions | Standard functionalization reactions (e.g., amide coupling, reductive amination). |
Procuring the unprotected free base streamlines synthesis workflows, saving time, reagents, and cost associated with an additional deprotection step.
Ideal for medicinal chemistry programs aiming to reduce the lipophilicity of a lead compound. Substituting a piperidine or other lipophilic amine with 6-Azaspiro[2.5]octane can be a key step in improving a candidate's ADME profile, particularly aqueous solubility and metabolic clearance, by leveraging its lower predicted LogP.
The availability of a stable, solid hydrochloride salt makes this compound highly suitable for automated and high-throughput synthesis workflows. Its ease of handling and weighing facilitates rapid library generation for screening campaigns where reproducibility and operational efficiency are critical.
As an unprotected secondary amine, this compound is the right choice for synthetic routes where efficiency is a priority. It can be directly incorporated into molecules via standard coupling protocols, avoiding the time and material costs of deprotection steps required for N-Boc or N-Cbz protected alternatives.